molecular formula C10H15NO B3429709 1-(2-Ethoxyphenyl)ethanamine CAS No. 76279-34-0

1-(2-Ethoxyphenyl)ethanamine

Cat. No.: B3429709
CAS No.: 76279-34-0
M. Wt: 165.23 g/mol
InChI Key: LMUHGWYMCFSWBA-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)ethanamine is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. This compound is primarily used in research settings and has various applications in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)ethanamine can be achieved through several routes. One common method involves the reduction of the corresponding nitrile using lithium tetrahydridoaluminate in ethoxyethane (diethyl ether), followed by treatment with a dilute acid . Another approach includes the transaminase-mediated chiral selective synthesis, which involves the use of specific enzymes to achieve high enantioselectivity . Industrial production methods may vary, but they generally involve similar principles of reduction and selective synthesis to ensure high purity and yield.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(2-Ethoxyphenyl)ethanamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy group and ethanamine moiety play crucial roles in its binding affinity and activity. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the context of its use .

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)ethanamine can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)ethanamine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Propoxyphenyl)ethanamine: Contains a propoxy group, leading to different chemical properties and reactivity.

    1-(2-Butoxyphenyl)ethanamine: Features a butoxy group, which affects its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific ethoxy group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(2-ethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-8H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUHGWYMCFSWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398577, DTXSID301280864
Record name 1-(2-ethoxyphenyl)ethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-2-Ethoxy-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76279-34-0, 603945-49-9
Record name (-)-2-Ethoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76279-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-ethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-2-Ethoxy-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-ethoxyphenyl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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